molecular formula C14H19N3O3 B2382405 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide CAS No. 2034491-17-1

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide

Cat. No. B2382405
CAS RN: 2034491-17-1
M. Wt: 277.324
InChI Key: BUHXWUVYEKQHGN-UHFFFAOYSA-N
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Description

Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups .


Molecular Structure Analysis

The molecular structure of a compound like “2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide” would likely involve a complex arrangement of atoms and bonds. The acetamido group (CH3CONH2) would be linked to a phenyl group (a ring of six carbon atoms) via a nitrogen atom .


Chemical Reactions Analysis

Acetamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “this compound” would undergo would depend on its exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticonvulsant Activities

Research has shown that derivatives of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide, specifically designed as functionalized amino acid anticonvulsants, exhibit significant anticonvulsant activities. These compounds, including N-benzyl 2-acetamidoacetamides, have been evaluated for their efficacy in protecting against maximal electroshock (MES)-induced seizures in animal models. The presence of the 2-acetamido substituent has been identified as a crucial element for the anticonvulsant activity, although modifications such as hydroxy and methoxy substitutions also demonstrate significant protective effects against seizures (Kohn et al., 1991; Choi, Stables, & Kohn, 1996).

Synthesis and Pharmacological Evaluation

Derivatives of this compound have been synthesized and evaluated for their potential pharmacological applications. For instance, the synthesis of optically pure, highly functionalized gamma-lactams starting from 2-azetidinone-tethered iminophosphoranes has been developed, leveraging the chirality of enantiomerically pure 2-azetidinones. This approach highlights the versatility of this compound derivatives in the synthesis of complex lactam-based structures with potential pharmacological applications (Alcaide, Almendros, & Alonso, 2004).

Antibacterial and Antioxidant Activities

Compounds related to this compound have been investigated for their antibacterial and antioxidant activities. New derivatives containing coumarin moieties have been synthesized and evaluated, showing promising activity against various bacterial strains and potential antioxidant properties. This research underscores the potential of these compounds in the development of new antibacterial and antioxidant agents (Hamdi et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound like “2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide” would depend on its physical and chemical properties, as well as how it’s used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like “2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is a drug candidate .

properties

IUPAC Name

2-acetamido-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)15-7-14(19)16-11-3-5-12(6-4-11)17-8-13(9-17)20-2/h3-6,13H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHXWUVYEKQHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=CC=C(C=C1)N2CC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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